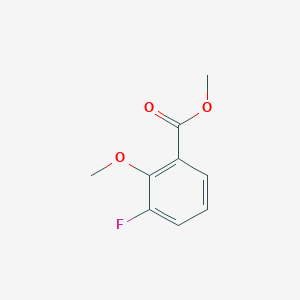![molecular formula C13H13NO2 B025837 2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione CAS No. 100393-39-3](/img/structure/B25837.png)
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. This compound is a derivative of naphthalene and is characterized by the presence of a naphthalenedicarboximide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthazepinediones.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Naphthazepinediones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the naphthalene ring
Aplicaciones Científicas De Investigación
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit mitochondrial complex I, leading to effects on cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: A compound with similar structural features but different biological activities.
1,2,3,4-Tetrahydroisoquinoline derivatives: Compounds with similar core structures but varying functional groups and properties.
Uniqueness
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is unique due to its specific naphthalenedicarboximide group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
100393-39-3 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
SMILES canónico |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Sinónimos |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)





